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Compound of Interest

Compound Name: Tetrabromosilane

Cat. No.: B1584419

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabromosilane (SiBrs), a
versatile reagent with significant applications in materials science and synthetic chemistry. This
document details its chemical and physical properties, provides in-depth experimental protocols
for its synthesis and key reactions, and outlines essential safety and handling procedures.

Chemical and Physical Properties

Tetrabromosilane, also known as silicon tetrabromide, is a colorless, fuming liquid with a
suffocating odor.[1] It is a highly reactive compound, particularly sensitive to moisture.[2] The
guantitative properties of Tetrabromosilane are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1584419?utm_src=pdf-interest
https://www.benchchem.com/product/b1584419?utm_src=pdf-body
https://www.benchchem.com/product/b1584419?utm_src=pdf-body
https://lpcvd.com/
https://ereztech.com/siliconiv-bromide-cas-7789-66-4/amp/
https://www.benchchem.com/product/b1584419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula SiBra [3]
Molecular Weight 347.70 g/mol [2]
Appearance Colorless liquid [2]
Melting Point 5°C (41 °F; 278 K) [4]
Boiling Point 153 °C (307 °F; 426 K) [4]
Density 2.8 g/mL at 25 °C [4]
Solubility Reacts with water [2]
Refractive Index (n_D) 1.5685 [4]

Synthesis of Tetrabromosilane

Tetrabromosilane can be synthesized by the direct reaction of elemental silicon with bromine.

[4]

(e :e?sgeR:jf;gLe) Reaction Crude SiBra (liquid) Purification QMD Pure Tetrabromosilane (SiBrs)

Bromine (Brz)

Silicon Powder (Si)
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Synthesis of Tetrabromosilane Workflow

Experimental Protocol: Synthesis of Tetrabromosilane
Materials:

 Silicon powder
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Liquid bromine (Br2)

A tube furnace equipped with a quartz tube

A system for delivering bromine vapor (e.g., a bubbler with an inert carrier gas like argon)

A cold trap to collect the product

Fractional distillation apparatus[5][6][7][8][9]

Procedure:

e Place silicon powder in a quartz boat inside the tube furnace.

e Heat the furnace to a temperature sufficient to initiate the reaction (typically above 200°C).

» Pass a slow stream of argon gas through a bubbler containing liquid bromine to carry
bromine vapor into the reaction tube.

e The reaction is exothermic and will proceed along the quartz tube.

e The Tetrabromosilane product will form as a vapor and should be collected in a cold trap
cooled with a dry ice/acetone bath.

e The crude Tetrabromosilane is then purified by fractional distillation under an inert
atmosphere.[5][6][7][8][9] Collect the fraction boiling at 153 °C.[4]

Characterization: The purity of the distilled Tetrabromosilane can be confirmed by its boiling
point and refractive index. Further characterization can be performed using techniques such as
gas chromatography-mass spectrometry (GC-MS).

Applications in Chemical Vapor Deposition (CVD)

Tetrabromosilane is a key precursor in the chemical vapor deposition (CVD) of silicon-based
thin films, such as silicon nitride (SisNa4), which are crucial in the semiconductor industry.[2]
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Chemical Vapor Deposition of Silicon Nitride

Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride

Materials:

Tetrabromosilane (SiBra4)

Ammonia (NHs)

Nitrogen (N2) or Argon (Ar) as a carrier gas

A low-pressure chemical vapor deposition (LPCVD) reactor with a heated substrate holder

Silicon wafers as substrates

Procedure:

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean).

Load the wafers into the LPCVD reactor.
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o Heat the substrate to the desired deposition temperature (typically in the range of 700-
900°C).[10]

« Introduce Tetrabromosilane vapor into the reactor using a carrier gas. The SiBra source is
typically heated to control its vapor pressure.

o Simultaneously introduce ammonia gas into the reactor. The ratio of SiBrs to NHs is a critical
parameter for film stoichiometry and properties.[10]

e Maintain a constant low pressure within the reactor (e.g., 200-500 mTorr).[11]
e The deposition time will determine the thickness of the silicon nitride film.
 After deposition, cool the reactor and remove the coated wafers.

Characterization: The properties of the deposited silicon nitride film can be characterized by
various techniques:

e Thickness and Refractive Index: Ellipsometry

o Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering
Spectrometry (RBS)

 Structural Properties: Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-N and N-
H bonds.

Utility in Organosilicon Synthesis

Tetrabromosilane is a valuable starting material for the synthesis of organosilicon compounds
through reactions with organometallic reagents, such as Grignard reagents.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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